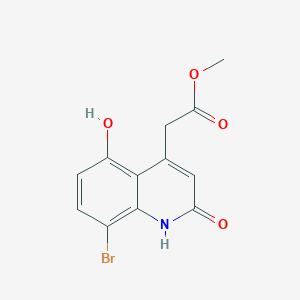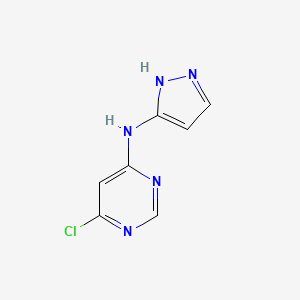
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN5. It is a derivative of pyrimidine and pyrazole, featuring a chlorine atom at the 6th position of the pyrimidine ring and a pyrazolyl group at the 3rd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling Reaction: The chlorinated pyrimidine is then coupled with the pyrazole derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form various oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can have different functional groups attached, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine
- 4-Pyrimidinamine, 6-chloro-N-1H-pyrazol-3-yl-
Uniqueness
6-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C7H6ClN5 |
|---|---|
Poids moléculaire |
195.61 g/mol |
Nom IUPAC |
6-chloro-N-(1H-pyrazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-7(10-4-9-5)12-6-1-2-11-13-6/h1-4H,(H2,9,10,11,12,13) |
Clé InChI |
WETZFTAMFIWJLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)NC2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


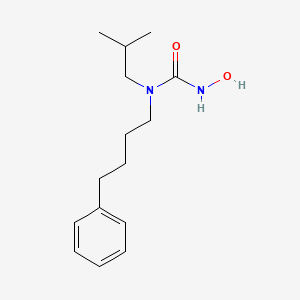
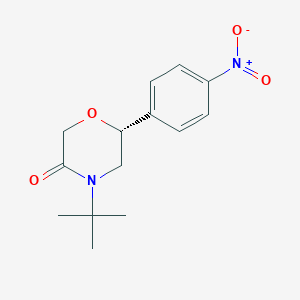
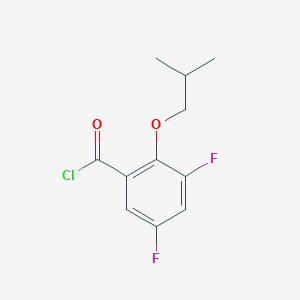
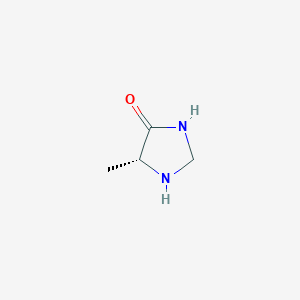
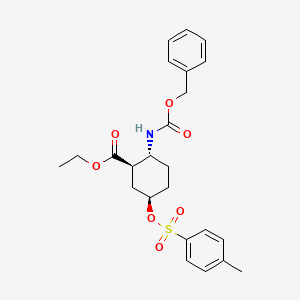
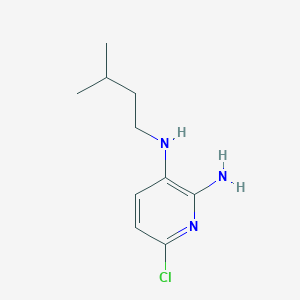
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
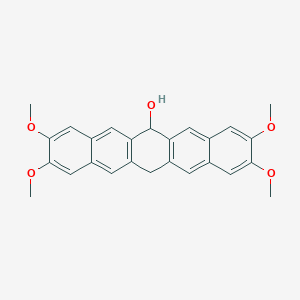
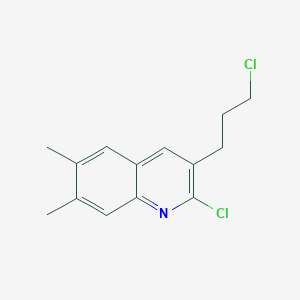
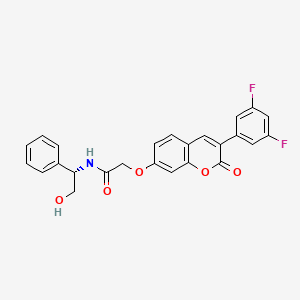


![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
